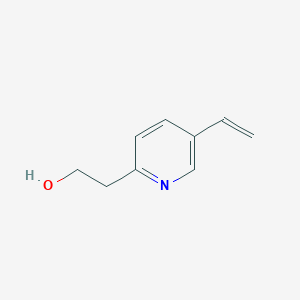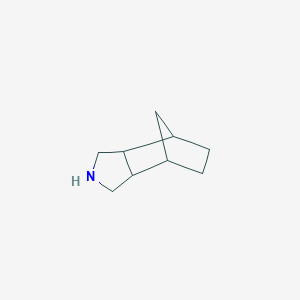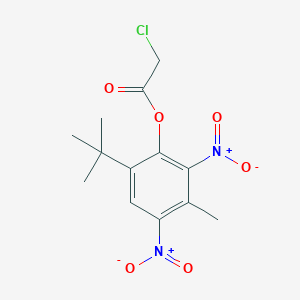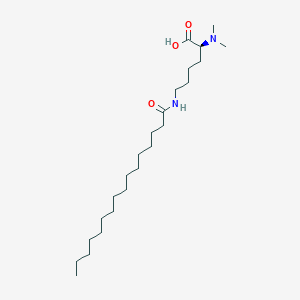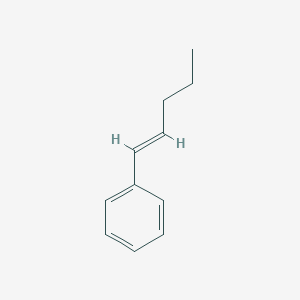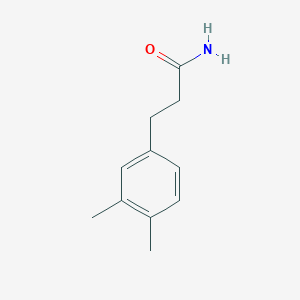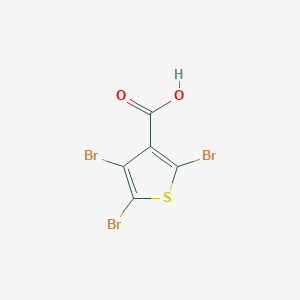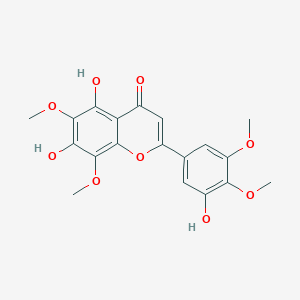
Scaposin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scaposin is a peptide that has been recently discovered and has shown potential in various scientific research applications. The peptide is synthesized using a unique method and has a distinct mechanism of action that makes it a promising candidate for future research.
作用機序
Scaposin exerts its effects through a unique mechanism of action. It binds to the bacterial cell membrane and disrupts its integrity, leading to bacterial cell death. Scaposin also interacts with various immune cells, modulating their function and leading to an anti-inflammatory response. In cancer cells, scaposin induces apoptosis by activating the caspase pathway.
生化学的および生理学的効果
Scaposin has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. Scaposin has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In cancer cells, scaposin induces apoptosis, leading to cell death.
実験室実験の利点と制限
Scaposin has several advantages for lab experiments. It is easily synthesized using the SPPS method, and its mechanism of action is well-understood. Scaposin is also stable and can be stored for extended periods without losing its activity. However, scaposin has some limitations for lab experiments. Its activity is limited to Gram-positive bacteria, and it may not be effective against Gram-negative bacteria. Scaposin may also have limited efficacy in vivo, as it may be degraded by proteases in the body.
将来の方向性
There are several future directions for scaposin research. One area of research is the development of scaposin analogs with improved activity against Gram-negative bacteria. Another area of research is the development of scaposin-based therapies for inflammatory diseases and cancer. Scaposin may also be studied for its potential use as a topical antimicrobial agent. Further research is needed to fully understand the potential of scaposin in various scientific research applications.
Conclusion
In conclusion, scaposin is a promising peptide that has shown potential in various scientific research applications. Its unique mechanism of action and stable nature make it an attractive candidate for future research. Further research is needed to fully understand the potential of scaposin in various scientific research applications.
合成法
Scaposin is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are added in a specific sequence to form the desired peptide. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
科学的研究の応用
Scaposin has shown potential in various scientific research applications. It has been studied for its antimicrobial properties, specifically against Gram-positive bacteria. It has also been studied for its anti-inflammatory properties and its ability to modulate the immune system. Scaposin has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
特性
CAS番号 |
18398-74-8 |
|---|---|
製品名 |
Scaposin |
分子式 |
C19H18O9 |
分子量 |
390.3 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O9/c1-24-12-6-8(5-10(21)16(12)25-2)11-7-9(20)13-14(22)18(26-3)15(23)19(27-4)17(13)28-11/h5-7,21-23H,1-4H3 |
InChIキー |
NYKXAPFHNLNAIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |
正規SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



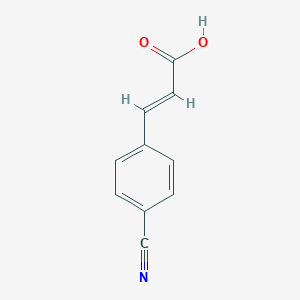
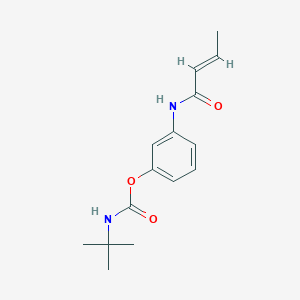
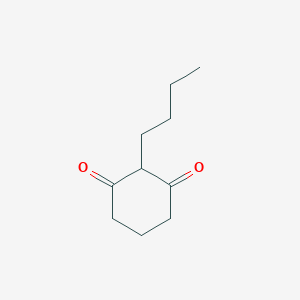
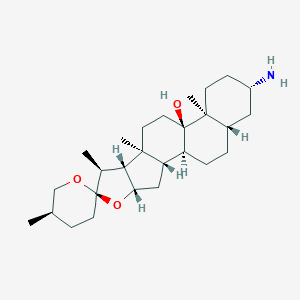
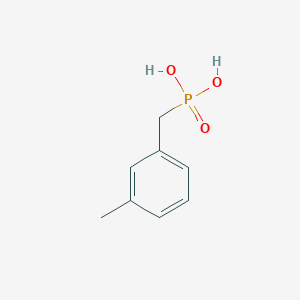
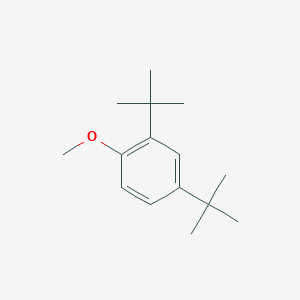
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
